molecular formula C7H4Cl2N2 B1326467 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 5912-18-5

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1326467
CAS No.: 5912-18-5
M. Wt: 187.02 g/mol
InChI Key: LKORXMRYXIGVNO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition is significant in the context of cancer therapy, as abnormal activation of FGFR signaling is associated with tumor growth and progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, it affects cell signaling pathways, particularly the FGFR signaling pathway, leading to reduced cell migration and invasion . This compound also impacts gene expression and cellular metabolism, contributing to its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. It inhibits the autophosphorylation of these receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound may influence gene expression by modulating transcription factors involved in cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It may affect metabolic flux and alter metabolite levels, particularly in cancer cells

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and efficacy . Understanding these transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It may localize to specific organelles such as the nucleus or mitochondria, where it exerts its effects on cellular processes . The precise mechanisms directing its subcellular localization and the resulting functional implications are important areas for further study.

Comparison with Similar Compounds

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKORXMRYXIGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646912
Record name 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-18-5
Record name 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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